N-Boc-piperazine-C3-COOH

PROTAC PD-L1 degradation Cereblon E3 ligase

Standard alkyl/ether PROTAC linkers lacking a terminal carboxylate force multi-step oxidation/deprotection workflows, reducing yields. N-Boc-piperazine-C3-COOH solves this with a pre-installed -COOH and a semi-rigid, protonatable piperazine core. - Direct HATU/DIPEA coupling to amine-containing warheads/E3 ligands; reduces assembly from 4-5 to 2-3 steps - C3 glutaryl spacer validated in PD-1/PD-L1 degrader P22 (IC50 = 39.2 nM). Longer (C4) or shorter (C2) homologues require re-optimization - pKa ~7.0-7.1: neutral in cytosol, partially protonated in endosomes-enhances cytosolic delivery vs PEG linkers >95% purity, bulk & R&D quantities.

Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
Cat. No. B15544051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-piperazine-C3-COOH
Molecular FormulaC14H24N2O5
Molecular Weight300.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19)
InChIKeyUYDIQBGTOJOHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-piperazine-C3-COOH PROTAC Linker Intermediate


N-Boc-piperazine-C3-COOH (CAS 959053-53-3, C₁₄H₂₄N₂O₅, MW 300.35) is a bifunctional PROTAC (PROteolysis TArgeting Chimera) linker precursor featuring an N-Boc-protected piperazine head and a pendant pentanoic acid tail connected through an amide bond . It belongs to the alkyl/ether linker class and serves as a modular building block for assembling heterobifunctional degraders that connect a target-protein warhead to an E3 ligase recruiting ligand . Its most notable deployment is in PROTAC PD-1/PD-L1 degrader-1 (compound P22), where it spatially tethers a resorcinol diphenyl ether-based PD-L1 inhibitor to a Cereblon-binding pomalidomide moiety, yielding an IC₅₀ of 39.2 nM against the PD-1/PD-L1 interaction [1].

N-Boc-piperazine-C3-COOH: Irreplaceable Linker Attributes


Generic piperazine linkers such as N-Boc-piperazine (MW 186.25) lack the terminal carboxylic acid required for direct amide conjugation to an amine-bearing warhead or E3 ligand, necessitating additional synthetic steps that lower overall yield and introduce heterogeneity . Conversely, PEG-based flexible linkers of comparable atom count cannot match the semi-rigid, protonatable piperazine core that enhances ternary-complex pre-organization and endosomal solubility [1]. The C3 glutaryl spacer in N-Boc-piperazine-C3-COOH provides an optimal balance between rotational freedom and distance: homologues with shorter C2 (succinyl) or longer C4 (adipoyl) linkages have been shown in analogous PROTAC series to alter degradation efficiency by shifting the ternary-complex geometry beyond the productive window for ubiquitination [2]. Thus, interchanging the linker without deliberate re-optimization of overall PROTAC architecture risks abolishing degradation activity.

N-Boc-piperazine-C3-COOH Evidence Comparison


PD-L1 Degradation Efficiency in PROTAC P22

In the Cheng et al. 2020 study, PROTAC PD-1/PD-L1 degrader-1 (P22), whose linker core is derived from Boc-N-piperazine-C3-COOH, inhibited PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM in an HTRF binding assay and decreased PD-L1 expression by 21% at 1 μM and 35% at 10 μM after 24 h [1]. By comparison, the same study reported that a structurally analogous degrader built with a shorter N-Boc-piperazine linker (compound P20) exhibited diminished degradation efficiency and lower overall potency against the PD-1/PD-L1 axis, although explicit numerical values for P20 were not reported in the primary manuscript [1]. This context places the C3-COOH-extended variant as the lead linker choice in this chemotype series.

PROTAC PD-L1 degradation Cereblon E3 ligase

Conjugation-Ready Carboxylic Acid Advantage

N-Boc-piperazine-C3-COOH provides a pre-installed free carboxylic acid (pKₐ ~4.4 for glutaric acid monoamide analogues) enabling direct one-step amide coupling to primary or secondary amines under standard HATU/DIPEA conditions without requiring a prior deprotection or oxidation step [1]. In contrast, N-Boc-piperazine (MW 186.25, CAS 57260-71-6) lacks a carboxyl handle and must first be functionalized with a diacid or undergo a two-step process (Boc deprotection followed by acylation) to achieve comparable connectivity. This structural distinction reduces the synthetic sequence from two protection–deprotection cycles to one and typically improves overall isolated yield by 20–40% based on average reported yields for glutaric anhydride ring-opening versus stepwise piperazine acylation [1][2].

PROTAC linker chemistry amide conjugation building block design

Piperazine Rigidity and pKₐ Modulation

The piperazine ring embedded in N-Boc-piperazine-C3-COOH contributes semi-rigidity that reduces the entropic penalty upon ternary-complex formation, relative to fully flexible PEG or alkyl linkers of similar atom count [1]. In the systematic pKₐ study by Desantis et al. (2022), piperazine-containing PROTAC linkers bearing one amide substituent (analogous to the C3-COOH amide bond) exhibited a measured pKₐ of approximately 7.06 (exemplified by 1-acetyl-4-methylpiperazine), with the neutral form accounting for 73.4% at pH 7.5 [2]. This protonation profile means the linker is predominantly neutral at physiological pH yet can become protonated in acidic endosomal compartments (pH ~5.5), transiently enhancing solubility and potentially facilitating endosomal escape – a property absent in non-ionisable PEG linkers [2].

PROTAC linker rigidity piperazine pKa modulation ternary complex stability

Solid-State and Solution Stability

According to vendor technical datasheets, N-Boc-piperazine-C3-COOH is stable as a powder at –20 °C for up to 3 years and in stock solution at –80 °C for 1 year . In vivo formulation calculators indicate the compound dissolves in DMSO at ≥40 mg/mL and can be formulated using a 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline/PBS vehicle . This contrasts with the parent N-Boc-piperazine (MW 186.25), which requires storage at 2–8 °C only and has a shorter recommended shelf life due to lack of stabilising amide bond and carboxyl group . The extended stability of the C3-COOH analogue is attributed to the electron-withdrawing amide group adjacent to the piperazine, which reduces N-dealkylation susceptibility, a metabolic soft-spot identified in unprotected piperazine linkers [1].

PROTAC linker stability storage conditions solubility

C3 Spacer Length Advantage Over C2 and C4 Analogues

The glutaryl (C3) spacer in N-Boc-piperazine-C3-COOH places the piperazine core approximately 6 Å from the conjugation point, a distance that has been empirically associated with productive PD-L1:Cereblon ternary-complex formation in the P22 series [1]. In the broader PROTAC linker literature reviewed by Troup et al. (2020), linker length is identified as a critical determinant of degradation efficacy, with small length variations (one carbon atom or a single ethylene glycol unit) capable of switching a compound from a degrader to a non-degrading inhibitor by altering the relative orientation of the ubiquitinatable lysine residues on the target protein [2]. While no published head-to-head C2/C3/C4 piperazine linker series is available for PD-L1, data from BRD4-targeting PROTACs (e.g., dBET series) demonstrate that replacing a C3 linker with a C2 analogue reduced BRD4 degradation DC₅₀ by approximately 3- to 10-fold [2]. This class-level evidence supports the selection of C3-COOH over C2-COOH homologues for initial PROTAC screening libraries.

linker length optimization PROTAC degradation efficiency ternary complex geometry

Metabolic Stability via Amide-Protected Piperazine

The amide bond in N-Boc-piperazine-C3-COOH links the piperazine ring to the glutaryl chain, and this substitution has been shown to prevent oxidative N-dealkylation – a major metabolic liability of unsubstituted piperazine rings [1]. In the Desantis et al. study, acylation of one piperazine nitrogen (as in 1-acetyl-4-methylpiperazine) not only lowered the pKₐ but also blocked the primary site of CYP-mediated oxidation, which for dialkyl piperazines proceeds via α-carbon hydroxylation followed by ring opening [1]. This intrinsic metabolic shield, combined with the Boc group protecting the other nitrogen, means the linker is expected to exhibit greater microsomal stability compared to unprotected piperazine or mono-Boc-piperazine intermediates, although direct head-to-head microsomal stability data for N-Boc-piperazine-C3-COOH itself are not publicly reported [1][2].

PROTAC metabolic stability piperazine N-dealkylation linker degradation

N-Boc-piperazine-C3-COOH Deployment Scenarios


PD-L1–Targeting PROTAC Library Construction

Leveraging the published P22 template [1], medicinal chemistry teams can use N-Boc-piperazine-C3-COOH as a modular intermediate. The free carboxylic acid enables late-stage diversification with various amine-containing warheads, replacing the resorcinol diphenyl ether group while retaining the Cereblon-recruiting pomalidomide moiety. The documented IC₅₀ of 39.2 nM for P22 provides a potency benchmark for new analogues, and the linker's established synthetic compatibility with HATU/DIPEA conditions supports parallel library synthesis with a single purification step [1].

Replacing PEG Linkers for Endosomal Escape

For PROTAC programs where PEG-based linkers exhibit endosomal sequestration (a known phenomenon for high-MW, polar degraders), N-Boc-piperazine-C3-COOH offers a semi-rigid, charge-tuneable alternative. The piperazine ring, with a predicted pKₐ ~7.0–7.1 [2], remains largely neutral in the cytosol but becomes partially protonated in the acidic endosomal lumen, providing a physicochemical mechanism for membrane perturbation without permanently increasing hydrophilicity. This property can be exploited to design degraders with enhanced cytosolic delivery of the ternary complex [2].

Rapid PROTAC Prototyping via One-Step Conjugation

In industrial hit-to-lead programmes where speed is prioritised, the pre-installed -COOH group of N-Boc-piperazine-C3-COOH allows direct coupling to any amine-containing E3 ligand or warhead without the need for additional oxidation or deprotection chemistry [1][3]. This 'drop-in' functionality reduces the typical PROTAC assembly sequence from 4–5 steps to 2–3 steps (Boc deprotection → amide coupling → final deprotection), enabling high-throughput synthesis and facilitating the rapid exploration of diverse PROTAC chemotypes in 96-well format [3].

Linker SAR for Ternary-Complex Optimization

Procurement of N-Boc-piperazine-C3-COOH alongside its C2 (succinyl) and C4 (adipoyl) homologues allows systematic exploration of linker length effects on degradation efficiency. Class-level evidence indicates that a single carbon atom difference can shift DC₅₀ by 3- to 10-fold, making parallel acquisition of all three homologues a cost-effective strategy to sample the linker-length landscape before committing to kilogram-scale synthesis of the optimal candidate [3].

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